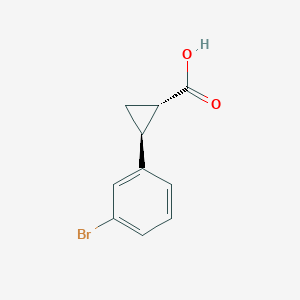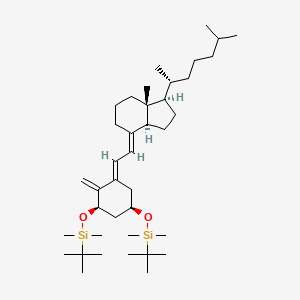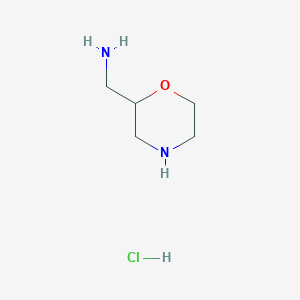![molecular formula C45H53Cl2N2NiP B14028175 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;dichloronickel;triphenylphosphane](/img/structure/B14028175.png)
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;dichloronickel;triphenylphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;dichloronickel;triphenylphosphane is a complex organometallic compound that has garnered significant interest in the field of chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;dichloronickel;triphenylphosphane typically involves the reaction of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride with nickel dichloride and triphenylphosphane. The reaction is carried out under inert conditions, often using anhydrous solvents to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;dichloronickel;triphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction could produce nickel(I) species. Substitution reactions can result in a variety of substituted imidazole derivatives .
Aplicaciones Científicas De Investigación
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;dichloronickel;triphenylphosphane has several scientific research applications:
Mecanismo De Acción
The mechanism by which 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;dichloronickel;triphenylphosphane exerts its effects involves the coordination of the nickel center with the imidazole and triphenylphosphane ligands. This coordination facilitates various catalytic processes by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic action .
Comparación Con Compuestos Similares
Similar Compounds
1,3-bis(2,6-diisopropylphenyl)imidazolium chloride: A precursor to the compound , used in similar catalytic applications.
1,3-bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene: Another related compound with similar structural features and applications.
Uniqueness
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;dichloronickel;triphenylphosphane is unique due to its specific combination of ligands and metal center, which imparts distinct catalytic properties and reactivity. Its ability to stabilize various oxidation states of nickel makes it particularly valuable in catalytic processes .
Propiedades
Fórmula molecular |
C45H53Cl2N2NiP |
|---|---|
Peso molecular |
782.5 g/mol |
Nombre IUPAC |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;dichloronickel;triphenylphosphane |
InChI |
InChI=1S/C27H38N2.C18H15P.2ClH.Ni/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h9-16,18-21H,17H2,1-8H3;1-15H;2*1H;/q;;;;+2/p-2 |
Clave InChI |
PBNGHGGQIDGNDW-UHFFFAOYSA-L |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CN(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Tert-butoxycarbonylamino)-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B14028093.png)




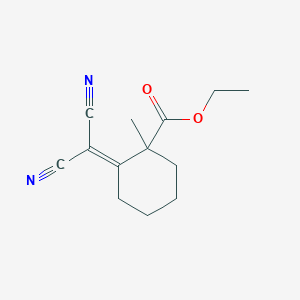

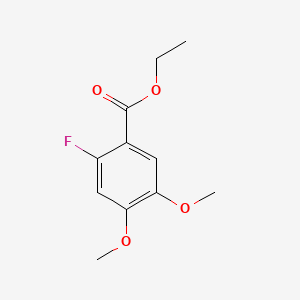

![tert-butyl (1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate](/img/structure/B14028164.png)

